2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features a triazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Aminomethyl Group: This step involves the reduction of a nitrile or an amide to introduce the aminomethyl group.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: This involves the reaction of an amine with an acyl chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione.
Reduction: The triazole ring can be reduced to form a dihydrotriazole.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.
Materials Science: The compound can be used in the synthesis of polymers or as a building block for the development of new materials with unique electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes or as a ligand in the development of new bioassays.
Mechanism of Action
The mechanism of action of 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the furan ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and can have similar biological activities.
Furan Derivatives: Compounds with a furan ring can have similar chemical reactivity and applications in materials science.
Uniqueness
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of the triazole and furan rings, which can provide a unique set of chemical and biological properties. This combination can enhance its binding affinity to biological targets and its reactivity in chemical transformations.
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(furan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-4-8-6-15(14-13-8)7-10(16)12-5-9-2-1-3-17-9/h1-3,6H,4-5,7,11H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZLNVAFYIRHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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